molecular formula C7H9BrN2 B1281684 (2-Bromo-5-methylphenyl)hydrazine CAS No. 90084-71-2

(2-Bromo-5-methylphenyl)hydrazine

Cat. No.: B1281684
CAS No.: 90084-71-2
M. Wt: 201.06 g/mol
InChI Key: NNLRVNYCKPTKEH-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)hydrazine is an organic compound with the molecular formula C₇H₉BrN₂. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.

Mechanism of Action

Target of Action

Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . This suggests that the compound could potentially target these functional groups in biological systems.

Mode of Action

The mode of action of (2-Bromo-5-methylphenyl)hydrazine involves its interaction with its targets, leading to chemical changes. In the case of aldehydes and ketones, the nitrogen in the hydrazine acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylphenyl)hydrazine typically involves the diazotization of 2-bromo-5-methylaniline followed by reduction. The process begins with the reaction of 2-bromo-5-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reduced using stannous chloride in hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium ethoxide or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Yield various substituted phenylhydrazines.

    Oxidation Reactions: Produce azo compounds.

    Reduction Reactions: Result in the formation of amines

Scientific Research Applications

(2-Bromo-5-methylphenyl)hydrazine has been investigated for its potential use in various scientific fields due to its unique physical and chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Phenylhydrazine: The parent compound without the bromine and methyl substitutions.

    4-Bromo-2-methylphenylhydrazine: A similar compound with different substitution positions.

    2-Bromo-4-methylphenylhydrazine: Another isomer with different substitution positions.

Uniqueness: (2-Bromo-5-methylphenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-bromo-5-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLRVNYCKPTKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299765
Record name (2-Bromo-5-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-71-2
Record name (2-Bromo-5-methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90084-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-5-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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